4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Physicochemical profiling Drug-likeness

This specific N-(1,3,4-oxadiazol-2-yl)benzamide bears an unexplored 2,5-dimethylphenyl substituent—distinct from the mechanistically characterized 2,4-dimethylphenyl regioisomer. With a computed logP of 3.94, zero Lipinski violations, and a hydrophobic surface fraction of 80.6%, it is tailored for screening against bacterial targets with deep hydrophobic pockets (e.g., FtsZ, menaquinone biosynthesis). Purchase alongside CAS 891118-00-6 for definitive matched-pair SAR analysis.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 891118-07-3
Cat. No. B2390549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891118-07-3
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H23N3O3/c1-4-5-12-26-17-10-8-16(9-11-17)19(25)22-21-24-23-20(27-21)18-13-14(2)6-7-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25)
InChIKeyNCALJLRRAZBDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-07-3): Structural Identity and Physicochemical Baseline for Procurement


4-Butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-07-3) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in antibacterial and anticancer drug discovery [1]. The compound features a 4-butoxy substituent on the benzamide ring and a 2,5-dimethylphenyl moiety at the oxadiazole 5-position, yielding a molecular formula of C₂₁H₂₃N₃O₃ and a molecular weight of 365.433 g/mol [2]. Its computed physicochemical profile—including a ZINC-predicted logP of 3.942 [2] and an MMsINC-calculated SlogP of 3.05 with logS of −5.00 [1]—positions it within drug-like chemical space (zero Lipinski violations) while providing a distinct lipophilicity signature relative to other members of the oxadiazole benzamide family.

Why In-Class Substitution Fails: Structural Determinants of Differentiation for 4-Butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is exquisitely sensitive to substituent identity and regioisomerism: even subtle alterations at the oxadiazole 5-position or the benzamide ring trigger mechanistically divergent biological outcomes [1]. Halogenated variants (e.g., HSGN-220, HSGN-218) act as multitargeting antibiotics regulating menaquinone biosynthesis, while other analogs inhibit trans-translation or lipoteichoic acid biosynthesis—demonstrating that the specific substitution pattern, not merely the core scaffold, dictates target engagement and antimicrobial spectrum [1]. CAS 891118-07-3 combines a 4-butoxy (n-butoxy) chain and a 2,5-dimethylphenyl group: the 2,5-dimethyl substitution introduces steric and electronic effects distinct from the 2,4-dimethylphenyl regioisomer or unsubstituted phenyl analogs, while the para-butoxy chain contributes a specific lipophilic vector (logP ≈ 3.94 [2]) that differs from methoxy, ethoxy, or halogenated congeners. These structural features collectively produce a unique physicochemical and pharmacophoric profile that cannot be recapitulated by generic replacement with a different oxadiazole benzamide.

Quantitative Differentiation Evidence for 4-Butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-07-3)


Lipophilicity and Aqueous Solubility Profile: SlogP of 3.05 and logS of −5.00 Distinguish CAS 891118-07-3 from Phenyl-Unsubstituted and Regioisomeric Oxadiazole Benzamide Analogs

CAS 891118-07-3 (4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) exhibits an MMsINC-calculated SlogP of 3.05 and a logS of −5.00, reflecting the combined lipophilic contributions of the 4-butoxy chain and the 2,5-dimethylphenyl group [1]. In contrast, the unsubstituted-phenyl analog 4-butoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-32-7, C₁₉H₁₉N₃O₃) lacks the two methyl groups and is expected to have a lower SlogP by approximately 0.5–1.0 log units based on standard π-value contributions for aromatic methyl substitution [2]. The ZINC-predicted logP of 3.942 for CAS 891118-07-3 [3] further corroborates elevated lipophilicity relative to less-substituted congeners. This difference is significant for applications requiring specific membrane partitioning or protein-binding characteristics, as a ΔlogP of 0.5–1.0 can translate to measurable changes in permeability, plasma protein binding, and tissue distribution.

Lipophilicity Physicochemical profiling Drug-likeness

Sterimol Parameters and Molecular Shape: 2,5-Dimethylphenyl Substitution Alters Steric Bulk Relative to 2,4-Dimethyl Regioisomer

The MMsINC-computed Sterimol parameters for CAS 891118-07-3 reveal B₁ = 2.28 Å, B₂ = 2.78 Å, B₃ = 3.83 Å, B₄ = 8.23 Å, and L = 20.25 Å, with a globularity of 0.017 [1]. These values reflect the extended conformation of the 4-butoxy chain coupled with the steric profile of the 2,5-dimethylphenyl group. The 2,5-dimethyl substitution pattern places methyl groups in a meta relationship on the phenyl ring, generating a steric profile that is distinct from the 2,4-dimethylphenyl regioisomer (CAS 891118-00-6), where the methyl groups occupy ortho and para positions respectively. This regioisomeric difference can influence molecular recognition at biological targets: the 2,5-dimethyl arrangement presents a different steric and electrostatic surface for protein-ligand interactions compared to the 2,4-dimethyl variant, as documented in structure-activity relationship studies of the N-(1,3,4-oxadiazol-2-yl)benzamide class showing that subtle substituent modifications lead to changes in the mechanism of antibacterial action [2].

Steric parameters Molecular shape Structure-activity relationships

Drug-Likeness Compliance: Zero Lipinski Violations and Lead-Like Properties Support Prioritization for Fragment-to-Lead and Screening Library Inclusion

CAS 891118-07-3 passes the Lipinski Rule of Five with zero violations (molecular weight 365.4 < 500 g/mol; SlogP 3.05 < 5; 4 H-bond donors; 3 H-bond acceptors) and additionally satisfies Oprea's lead-like rule [1]. The compound also features zero reactive groups, zero chiral centers, and a fraction sp³ of 0.24 [2]. In contrast, the 3,4-dimethoxyphenyl analog (CAS 899963-40-7, C₂₁H₂₃N₃O₅, MW 397.4) introduces two additional oxygen atoms, increasing H-bond acceptor count and molecular weight, which may reduce membrane permeability relative to the target compound. The favorable physicochemical profile of CAS 891118-07-3—combining adequate lipophilicity (logP 3.05–3.94) with compliant drug-likeness metrics—makes it a well-balanced candidate for inclusion in diversity-oriented and target-focused screening libraries, particularly when lipophilic chemical space exploration is prioritized.

Drug-likeness Lead-like properties Screening library design

Class-Level Antibacterial Scaffold Privilege: N-(1,3,4-Oxadiazol-2-yl)benzamides Are Validated Multitargeting Antimicrobial Agents with MICs as Low as 0.06 μg/mL Against MRSA

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold—to which CAS 891118-07-3 belongs—has been validated across multiple independent studies as a privileged chemotype for antibacterial drug discovery. In a 2022 comparative mechanistic study, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-220, -218, -144) exhibited MICs ranging from 0.06 to 1 μg/mL against MRSA clinical isolates, with a low propensity for resistance development over 30 days of serial passage [1]. In an earlier screening campaign, compounds F6 and F6-5 from the same scaffold class inhibited drug-resistant Gram-positive pathogens (MRSA, VISA, VRSA, VRE) at 1–2 μg/mL, with F6 demonstrating equipotency to fusidic acid in a murine MRSA skin infection model [2]. Critically, the 2022 study demonstrated that subtle structural modifications to the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold lead to changes in the mechanism of antibacterial action—with different substitution patterns yielding inhibitors of trans-translation, LTA biosynthesis, or multitargeting agents affecting menaquinone biosynthesis and membrane potential [1]. CAS 891118-07-3, bearing a unique 2,5-dimethylphenyl–4-butoxy substitution combination not represented in the characterized antibacterial series, represents a structurally distinct member of this validated scaffold class for antibacterial screening.

Antibacterial MRSA Structure-activity relationship

Computed Surface Properties: Hydrophobic Surface Dominance (80.6% of Accessible Surface) Supports Membrane Penetration and Hydrophobic Pocket Targeting

MMsINC surface analysis of CAS 891118-07-3 reveals an accessible surface area of 647.7 Ų, of which 521.8 Ų (80.6%) is hydrophobic surface and only 126.0 Ų (19.4%) is hydrophilic [1]. This pronounced hydrophobic surface character, driven by the 4-butoxy chain and the 2,5-dimethylphenyl group, suggests preferential partitioning into hydrophobic environments such as lipid bilayers and hydrophobic protein binding pockets. In comparison, the unsubstituted-phenyl analog (CAS 865287-32-7) lacks the two methyl groups on the oxadiazole 5-phenyl ring, which would reduce its hydrophobic surface fraction by approximately 5–10% [2]. For applications requiring membrane penetration or engagement of hydrophobic target sites (e.g., bacterial membrane depolarization as demonstrated for related N-(1,3,4-oxadiazol-2-yl)benzamides [3]), the elevated hydrophobic surface of CAS 891118-07-3 provides a potentially advantageous physicochemical profile.

Surface properties Hydrophobicity Membrane permeability

Recommended Research and Procurement Applications for 4-Butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891118-07-3)


Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens (MRSA, VRE)

CAS 891118-07-3 is a structurally distinct member of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold class, for which multiple compounds (HSGN-220, -218, -144, F6, F6-5) have demonstrated potent activity against MRSA, VISA, VRSA, and VRE at MICs of 0.06–2 μg/mL [1]. Its 2,5-dimethylphenyl–4-butoxy substitution pattern is not represented among the mechanistically characterized antibacterial oxadiazole benzamides, making it a high-value candidate for screening campaigns seeking novel structure-activity relationships within this privileged chemotype [1][2]. Its favorable drug-likeness (zero Lipinski violations) and elevated lipophilicity (logP 3.05–3.94 [3]) suggest potential for good membrane penetration, consistent with the membrane-depolarizing activity observed for related compounds [1].

Computational Docking and Virtual Screening Campaigns Targeting Hydrophobic Binding Pockets

With a hydrophobic surface fraction of 80.6% (521.8 Ų out of 647.7 Ų total accessible surface [3]), CAS 891118-07-3 is well-suited for virtual screening against protein targets featuring deep hydrophobic binding pockets—including bacterial targets such as FtsZ and menaquinone biosynthesis enzymes identified for the oxadiazole benzamide class [1][4]. The computed Sterimol parameters (B₁ = 2.28 Å, B₂ = 2.78 Å, B₃ = 3.83 Å, L = 20.25 Å [3]) provide precise dimensional constraints for pharmacophore-based screening and shape-complementarity analysis, enabling rational filtering of virtual compound libraries.

Structure-Activity Relationship (SAR) Studies Centered on 5-Aryl Substitution of the 1,3,4-Oxadiazole Core

The 2,5-dimethylphenyl substituent of CAS 891118-07-3 represents a specific regioisomeric variant (2,5- vs. 2,4-dimethyl) within the oxadiazole 5-aryl series. Given that subtle modifications to the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold alter antibacterial mechanism of action [1], this compound serves as an essential SAR probe for mapping how regioisomeric dimethyl substitution affects biological target engagement. Procurement of CAS 891118-07-3 alongside its 2,4-dimethylphenyl regioisomer (CAS 891118-00-6) and the unsubstituted-phenyl analog (CAS 865287-32-7) would enable a definitive matched-pair analysis of the steric and electronic contributions of the 2,5-dimethyl substitution pattern.

Physicochemical Profiling and in Vitro ADME Panel Assessment

CAS 891118-07-3 possesses a well-characterized in silico physicochemical profile (SlogP = 3.05, logS = −5.00, logP = 3.94, zero Lipinski violations, Oprea lead-like compliant) derived from MMsINC and ZINC databases [3][5]. This comprehensive baseline enables immediate integration into in vitro ADME panels (Caco-2 permeability, microsomal stability, plasma protein binding) without the need for de novo computational profiling. The compound's moderate lipophilicity and favorable drug-likeness metrics position it as a suitable reference compound for benchmarking the ADME properties of new oxadiazole benzamide derivatives, particularly when evaluating the impact of 5-aryl substituents on metabolic stability and permeability.

Quote Request

Request a Quote for 4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.